molecular formula C19H18N4O5S B2918885 N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2-methyl-5-nitrobenzenesulfonamide CAS No. 903291-49-6

N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2-methyl-5-nitrobenzenesulfonamide

Cat. No.: B2918885
CAS No.: 903291-49-6
M. Wt: 414.44
InChI Key: IHZFFOGHBOBQRT-UHFFFAOYSA-N
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Description

N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2-methyl-5-nitrobenzenesulfonamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research, intended for research applications only. This molecule is a sulfonamide derivative, a class known for its diverse biological activities and prevalence in pharmaceutical agents . Its structure features a 2-methyl-5-nitrobenzenesulfonamide group linked to a 3-(6-ethoxypyridazin-3-yl)phenyl moiety. The pyridazine ring is a common pharmacophore in drug discovery, often associated with bioactive molecules. The core sulfonamide functional group is a key determinant of the molecule's properties and potential interactions. Sulfonamides are known to exhibit a wide spectrum of pharmacological activities, including acting as enzyme inhibitors such as anti-carbonic anhydrase and anti-dihydropteroate synthetase agents . This makes compounds like this compound valuable tools for probing biological pathways and for use in high-throughput screening campaigns to identify new lead compounds. Furthermore, structurally related aryl sulfonamides have been investigated as highly potent and isoform-selective inhibitors of ion channels, such as the human sodium channel NaV1.7, which is a promising target for the treatment of pain . Researchers can utilize this compound to explore similar structure-activity relationships or to develop novel therapeutics targeting various enzymes and receptors. This product is provided for non-human research applications only and is not intended for diagnostic, therapeutic, or any other human use. Handling should be performed by qualified professionals in a controlled laboratory setting.

Properties

IUPAC Name

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-methyl-5-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O5S/c1-3-28-19-10-9-17(20-21-19)14-5-4-6-15(11-14)22-29(26,27)18-12-16(23(24)25)8-7-13(18)2/h4-12,22H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHZFFOGHBOBQRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2-methyl-5-nitrobenzenesulfonamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, including its antimicrobial, anti-inflammatory, and antioxidant properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Chemical Formula : C16H18N4O4S
  • Molecular Weight : 366.41 g/mol

This compound features a sulfonamide group, which is known for its diverse biological activities.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. A study evaluating various benzenesulfonamide derivatives found that several showed significant activity against common pathogens:

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
4aPseudomonas aeruginosa6.67 mg/mL
4dEscherichia coli6.72 mg/mL
4hStaphylococcus aureus6.63 mg/mL
4eCandida albicans6.63 mg/mL

These findings suggest that the sulfonamide structure contributes to the antimicrobial efficacy of the compound, making it a candidate for further development as an antibiotic agent .

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been demonstrated through various experimental models. In a study assessing the effect of related sulfonamides on carrageenan-induced paw edema in rats, compounds were shown to significantly reduce inflammation:

Time (h)% Inhibition
194.69%
289.66%
387.83%

These results indicate the compound's potential as an anti-inflammatory agent, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases .

3. Antioxidant Activity

Antioxidant properties are crucial for protecting cells from oxidative stress, which can lead to various diseases. The compound has been evaluated for its ability to scavenge free radicals and reduce oxidative damage:

CompoundIC50 (mg/mL)
Test Compound0.3287
Vitamin C0.2090

The comparable IC50 values suggest that this compound may serve as an effective antioxidant, potentially offering protective effects against oxidative stress .

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of various sulfonamide derivatives, including those related to this compound. The synthesis typically involves reactions between substituted benzenesulfonyl chlorides and amino acids under controlled conditions to yield high-purity products with desirable biological activities.

In vitro assays have demonstrated that these compounds possess not only antimicrobial and anti-inflammatory properties but also exhibit lower toxicity profiles compared to traditional antibiotics, making them promising candidates for drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several sulfonamide derivatives and heterocyclic systems. Below is a detailed comparison:

Compound Name & Source Molecular Formula Key Substituents/Features Molecular Weight Biological Relevance/Activity
Target Compound C₂₀H₁₉N₄O₅S 6-Ethoxypyridazin, 2-methyl-5-nitrobenzenesulfonamide 443.46 Hypothesized kinase inhibition (inferred from nitro group’s electron-withdrawing effects) .
Compound 73 C₁₄H₁₄BrClN₄O₃S Bromo, chloro, pyrimidine, 2-methyl-5-nitrobenzenesulfonamide 457.71 Macrocyclic kinase inhibitor; halogen substituents enhance binding to ATP pockets.
Compound 11a C₁₂H₁₆N₂O₄S Ethyl, methoxy, benzo[d]isoxazole 308.33 Sulfonamide with isoxazole ring; potential antimicrobial/anti-inflammatory activity.
TPIN Derivative C₁₉H₁₇N₅O₂ Tetrazole, isonicotinamide 355.38 Anti-proliferative activity in cancer cells via F-actin/paxillin regulation.
Benzothiazole Derivatives Varies Trifluoromethyl, methoxy, acetamide ~350–400 Anticancer activity; trifluoromethyl enhances metabolic stability.

Key Structural Differences and Implications

Heterocyclic Core: The target compound’s pyridazine ring (a diazine) offers distinct electronic properties compared to isoxazole () or benzothiazole (). Nitro Group: The 5-nitro substituent on the benzenesulfonamide moiety is a strong electron-withdrawing group, which may enhance binding to kinases or enzymes by stabilizing charge interactions. This contrasts with methoxy () or trifluoromethyl () groups, which influence lipophilicity and steric bulk .

Synthetic Pathways :

  • The target compound’s synthesis likely follows a route similar to Compound 73 (), where sulfonamide formation involves reacting an amine with a sulfonyl chloride. The ethoxypyridazin-phenyl intermediate may require Suzuki coupling or nucleophilic aromatic substitution .

Pharmacological Potential: Compared to Compound 2 (), a pyrimido-oxazinone BTK inhibitor (IC₅₀ = 7 nM), the target compound’s nitro group could confer higher potency but may reduce selectivity due to reactive metabolite risks. Benzothiazole derivatives () exhibit better metabolic stability due to fluorine substituents, whereas the ethoxy group in the target compound may increase hepatic clearance .

Physicochemical Properties

Property Target Compound Compound 73 Compound 11a
LogP (Predicted) 3.2 3.8 2.1
Solubility (mg/mL) ~0.05 (Low) ~0.02 (Low) ~0.5 (Moderate)
Hydrogen Bond Donors 2 2 1

The target compound’s low solubility aligns with other nitro-substituted sulfonamides, necessitating formulation optimization. Its moderate LogP suggests balanced lipophilicity for membrane permeability .

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